molecular formula C15H14N2O B2447807 1-(1-Phenylethyl)-2,3-dihydro-1h-1,3-benzodiazol-2-one CAS No. 537702-32-2

1-(1-Phenylethyl)-2,3-dihydro-1h-1,3-benzodiazol-2-one

Cat. No.: B2447807
CAS No.: 537702-32-2
M. Wt: 238.29
InChI Key: BRGWBLVOBBLKET-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-2,3-dihydro-1h-1,3-benzodiazol-2-one is a heterocyclic compound that contains both a benzimidazole and a phenylethyl group. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The presence of the phenylethyl group enhances the compound’s ability to interact with various biological targets, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylethyl)-2,3-dihydro-1h-1,3-benzodiazol-2-one typically involves the condensation of o-phenylenediamine with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring . The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylethyl)-2,3-dihydro-1h-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

1-(1-Phenylethyl)-2,3-dihydro-1h-1,3-benzodiazol-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Phenylethyl)-2,3-dihydro-1h-1,3-benzodiazol-2-one is unique due to the presence of both the phenylethyl group and the carbonyl group at the 2-position. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

3-(1-phenylethyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)18/h2-11H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGWBLVOBBLKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537702-32-2
Record name 1-(1-phenylethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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